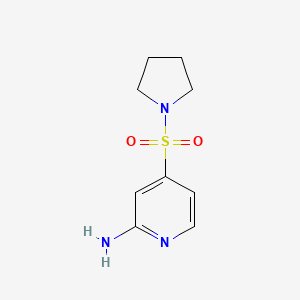![molecular formula C13H20N2O2 B1527560 tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate CAS No. 457631-44-6](/img/structure/B1527560.png)
tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate
Overview
Description
Tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate is a chemical compound with the CAS Number: 457631-44-6 . It has a molecular weight of 236.31 . This compound is also known as tBoc-phenylethylamine.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h4-7H,8-9,14H2,1-3H3,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a solid . The physical form of this compound can vary depending on the conditions and the purity of the sample.Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
The compound’s solubility in organic solvents like dichloromethane, dimethylformamide (dmf), or methanol, and its insolubility in water due to the presence of the hydrophobic tert-butyl group, suggest that it may have specific bioavailability characteristics .
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. The compound is a solid at room temperature and is thermally stable up to a certain point, with decomposition occurring at higher temperatures. Its action may also be influenced by the pH and ionic strength of its environment, given its potential for forming hydrogen bonds.
Advantages and Limitations for Lab Experiments
Tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it has been shown to possess a variety of biochemical and physiological effects. However, it is important to note that this compound is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
Tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate has a variety of potential applications in scientific research, and there are many potential future directions for further exploration. These potential future directions include further research into the biochemical and physiological effects of this compound, as well as research into its potential use in drug development. Additionally, further research into the synthesis methods of this compound could lead to the development of more efficient and cost-effective methods of synthesis. Finally, further research into the mechanism of action of this compound could lead to the development of more targeted treatments for various diseases and conditions.
Scientific Research Applications
Tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate has been used for a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. This compound has also been explored for its potential use in drug development, as it has been shown to possess a variety of biochemical and physiological effects.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h4-7H,8-9,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQCTARTWPEZTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1527478.png)
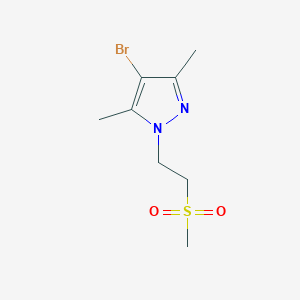
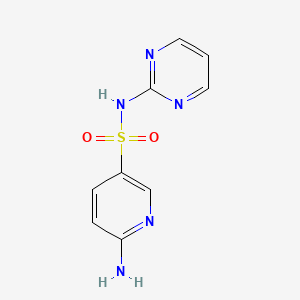
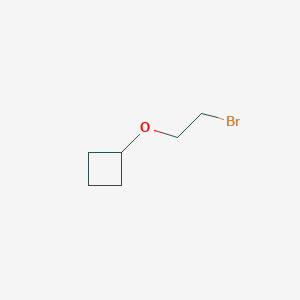
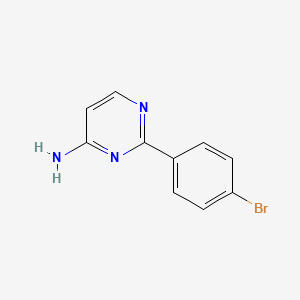
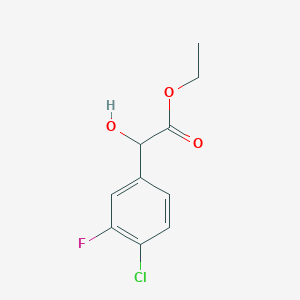


![[(2-Chloropyridin-4-yl)methyl]dimethylamine](/img/structure/B1527490.png)

